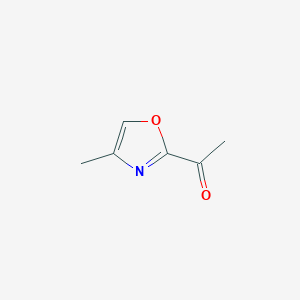

1-(4-Methyloxazol-2-yl)ethanone

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Medicinal Chemistry and Organic Synthesis

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the architecture of a vast array of biologically active molecules and synthetic intermediates. tandfonline.comnumberanalytics.com Its prevalence in both natural products and pharmaceutical drugs underscores its importance in medicinal chemistry. researchgate.netnih.gov The unique structural and electronic properties of the oxazole nucleus allow it to engage in diverse non-covalent interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of pharmacological activities. tandfonline.comtandfonline.com

Oxazole derivatives have demonstrated a remarkable range of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govaip.org This versatility has made the oxazole scaffold a favored platform for the development of novel therapeutic agents. tandfonline.comnih.gov Prominent examples of marketed drugs containing the oxazole moiety highlight its clinical relevance. researchgate.net

In the field of organic synthesis, oxazoles serve as versatile building blocks for the construction of more complex molecular architectures. aip.orgorganic-chemistry.org The oxazole ring can undergo various transformations, including cycloaddition reactions, to yield other heterocyclic systems like pyridines and furans. pharmaguideline.com The development of efficient synthetic methodologies for the construction and functionalization of the oxazole ring remains an active area of research, with numerous strategies such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and various metal-catalyzed reactions being employed. pharmaguideline.comcutm.ac.inscientificupdate.com

Overview of 1-(4-Methyloxazol-2-yl)ethanone as a Key Structural Motif and Research Target

Within the broad family of oxazole derivatives, this compound has emerged as a significant structural motif and a focal point of academic and industrial research. This compound incorporates the core oxazole ring substituted with a methyl group at the 4-position and an acetyl group at the 2-position. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of a wide range of more complex molecules.

The acetyl group at the 2-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. For instance, it can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form enones, which are themselves versatile synthetic intermediates. dmed.org.ua The methyl group at the 4-position can also influence the reactivity and biological activity of the resulting compounds.

The interest in this compound and its derivatives is driven by their potential applications in drug discovery and materials science. Research has explored its use in the synthesis of novel compounds with potential therapeutic activities. researchgate.netresearchgate.net Furthermore, its structural similarity to other biologically active ketone-containing heterocycles suggests its potential as a building block for new classes of bioactive molecules. google.comnih.govnih.gov The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly attractive target for further investigation in the pursuit of new chemical entities with valuable properties.

Interactive Data Tables

Compound Information

| Compound Name | CAS Number | Molecular Formula |

| This compound | 209553-61-9 | C6H7NO2 |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 | C15H15NO3S |

| 1-[2-amino-4-methylthiazol-5-yl]ethanone | 30748-47-1 | C6H8N2OS |

| 1-(4-Fluoro-phenyl)-2-(1H-imidazol-1-yl)ethanone | Not Available | C11H9FN2O |

| 2-Bromo-1-(1H-pyrazol-4-yl)ethanone | Not Available | C5H5BrN2O |

| 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone hydrochloride | 1415233-76-9 | C7H11ClN2OS |

| (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride | Not Available | C15H12Cl3N4S |

| 1-(2,4-dimethylquinolin-3-yl)ethanone | Not Available | C13H13NO |

Research Findings on Related Structures

| Compound/Derivative Class | Key Research Finding |

| Pyrano[2,3-d]thiazoles | Show potential applications in drug development against obesity, hyperlipidemia, and atherosclerotic diseases. researchgate.net |

| Imidazole (B134444) Derivatives | Novel cyclic thio-urea derivatives of imidazole show promise as antimicrobial and antimalarial agents. wisdomlib.org |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Synthesized via Claisen-Schmidt condensation and evaluated for anticancer and antimicrobial activities. dmed.org.uaresearchgate.net |

| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Imidazole-decorated derivatives show excellent in vitro antibacterial activity against virulent phytopathogenic bacteria. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methyl-1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCWQBUXEVVGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523243 | |

| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90892-97-0 | |

| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methyloxazol 2 Yl Ethanone and Its Derivatives

Classical and Modern Approaches to Oxazole (B20620) Ring Construction

The foundational methods for synthesizing the oxazole ring have been established for over a century and continue to be refined. These classical approaches typically involve the cyclization and dehydration of acyclic precursors.

Dehydration of α-Acylamino Ketones (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.comwikipedia.org The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. synarchive.comwikipedia.org The process requires a cyclodehydrating agent to facilitate the transformation. wikipedia.org

The mechanism begins with the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the ketone to form a five-membered oxazoline (B21484) intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring.

Historically, concentrated sulfuric acid was the conventional dehydrating agent. wikipedia.org However, a variety of other reagents have since been employed, including phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and polyphosphoric acid. wikipedia.orgpharmaguideline.com Modern adaptations of this synthesis have been developed to improve reaction conditions and substrate scope. For instance, a solid-phase version of the Robinson-Gabriel synthesis has been described, which utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Another modification reported by Wipf and Miller allows for the synthesis of substituted oxazoles from readily available amino acid derivatives via the oxidation of β-keto amides followed by cyclodehydration with triphenylphosphine (B44618) and iodine. wikipedia.org

Table 1: Dehydrating Agents Used in Robinson-Gabriel Synthesis

| Dehydrating Agent | Reference |

|---|---|

| Concentrated Sulfuric Acid | wikipedia.org |

| Phosphorus Pentoxide | wikipedia.org |

| Phosphoryl Chloride | wikipedia.orgpharmaguideline.com |

| Thionyl Chloride | wikipedia.orgpharmaguideline.com |

| Polyphosphoric Acid | wikipedia.orgpharmaguideline.com |

| Trifluoroacetic Anhydride | wikipedia.org |

Reactions of Isocyanides with Acid Chlorides

The reaction between isocyanides and acid chlorides provides another route to the oxazole core. In this method, the isocyanide acts as a two-atom component (C-N) that reacts with the acyl halide. The cyclization to form the oxazole ring is typically induced by strong acids or dehydrating agents such as anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene. pharmaguideline.com

Condensation of α-Hydroxy Amino Ketones with Aldehydes

Oxazoles can also be synthesized through the condensation of α-hydroxy amino ketones with aldehydes. pharmaguideline.com In this reaction, the α-hydroxyamino ketone is treated with an aldehyde in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com The aldehyde provides the C2 carbon of the resulting oxazole ring, making this method useful for introducing specific substituents at this position. pharmaguideline.com

Reactions of α-Halo Ketones with Amides (Bredereck Reaction and Related)

The Bredereck reaction is an efficient method for synthesizing 2,4-disubstituted oxazoles through the reaction of α-halo ketones with primary amides. pharmaguideline.comijpsonline.com This approach is valued for being a clean and economical process. ijpsonline.com The reaction proceeds by N-alkylation of the amide with the α-halo ketone, followed by cyclization and dehydration to afford the oxazole product. An improvement to this method involves the use of α-hydroxyketones as starting materials in place of α-halo ketones. ijpsonline.com

Van Leusen Oxazole Synthesis via Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is a versatile and widely used method for preparing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is a two-step [3+2] cycloaddition where TosMIC serves as a C2N1 "3-atom synthon". nih.govmdpi.com

The mechanism begins with the deprotonation of the acidic methylene (B1212753) protons of TosMIC by a base (e.g., K₂CO₃). organic-chemistry.orgwikipedia.org The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl to form an alkoxide intermediate. This intermediate undergoes an intramolecular cyclization (5-endo-dig) to form a 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline). organic-chemistry.orgmdpi.com The final step is the base-promoted elimination of the tosyl group (toluenesulfinic acid), which drives the aromatization to the stable oxazole ring. organic-chemistry.orgmdpi.com This method is particularly effective for creating 5-substituted oxazoles, and its scope has been expanded to include the synthesis of complex molecules containing various heterocyclic cores. nih.govmdpi.com

Table 2: Examples of Van Leusen Oxazole Synthesis

| Aldehyde Substrate | Product | Yield | Reference |

|---|---|---|---|

| 2-Formyl Furan/Thiophene (B33073) Derivatives | Furan/Thiophene-based Oxazoles | N/A | nih.govmdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Tosylquinolin-3-yl)oxazole | 83% | nih.govmdpi.com |

Transition Metal-Catalyzed Strategies for Oxazole Formation

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering mild reaction conditions, high efficiency, and novel reaction pathways. nih.gov Various metals, including copper, rhodium, gold, and palladium, have been successfully employed to catalyze the formation of the oxazole ring.

Copper-Catalyzed Strategies

Copper is an attractive catalyst due to its low cost and toxicity. acs.org Several copper-catalyzed methods for oxazole synthesis have been developed. One prominent example is the tandem oxidative cyclization of enaminones, which can be generated in situ from β-keto esters and amines. acs.org This method allows for the efficient synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. acs.org Another approach involves the copper(I)-catalyzed reaction of isocyanoacetates with aldehydes, proceeding through a cascade of cycloaddition and oxidative dehydrogenation to yield 4,5-difunctionalized oxazoles. rsc.orgrsc.org Copper catalysts can also achieve the chemodivergent synthesis of oxazoles and other heterocycles, such as imidazolidones, from phenylalanine derivatives through selective C–O or C–N bond coupling. acs.org

Table 3: Overview of Copper-Catalyzed Oxazole Syntheses

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Tandem Oxidative Cyclization | β-Keto esters, Amines | Cu(OAc)₂·H₂O, I₂ | Mild conditions, readily available materials | acs.org |

| Tandem Cycloaddition/Oxidation | Isocyanoacetates, Aldehydes | CuBr, O₂ | High atom- and step-economy | rsc.orgrsc.org |

Rhodium-Catalyzed Strategies

Rhodium carbenes, typically generated from α-diazocarbonyl compounds, are highly reactive intermediates that can be harnessed for oxazole synthesis. rsc.orgnih.gov The reaction of α-diazo-β-keto esters or phosphonates with carboxamides, catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄), proceeds via carbene N–H insertion followed by cyclodehydration to yield 2-aryl-oxazole-4-carboxylates or 4-phosphonates. rsc.orgnih.gov Interestingly, the choice of rhodium catalyst can dramatically influence the regioselectivity of the reaction. When dirhodium tetrakis(heptafluorobutyramide) is used as the catalyst, a switch in regioselectivity occurs, leading to the formation of oxazole-5-carboxylates and 5-phosphonates. rsc.orgnih.gov This catalyst-dependent control provides a valuable tool for selectively accessing different oxazole isomers.

Gold-Catalyzed Strategies

Gold catalysts have proven effective in activating alkynes and other unsaturated systems, enabling unique cyclization reactions. nih.govnih.gov One such method involves a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.gov Another powerful strategy relies on the intermolecular reaction of α-oxo gold carbene intermediates, generated from the gold-catalyzed oxidation of terminal alkynes, with nitriles. organic-chemistry.org This [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant provides a general and efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org Mechanistic studies have provided insight into the formation of these elusive gold-α-oxocarbene intermediates. nih.gov

Palladium-Catalyzed Strategies

Palladium catalysis is renowned for its utility in cross-coupling and C-H activation reactions. mdpi.com While direct palladium-catalyzed cyclizations to form the oxazole ring are less common, palladium plays a crucial role in the functionalization of pre-formed oxazoles or in tandem reactions that culminate in oxazole formation. For example, palladium-catalyzed acylation strategies can be employed to introduce the acetyl group onto the oxazole ring, a key step in forming compounds like 1-(4-Methyloxazol-2-yl)ethanone. thieme-connect.de Furthermore, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are used to introduce aryl or other substituents onto a pre-existing bromooxazole scaffold, demonstrating the power of this metal in the late-stage functionalization of oxazole derivatives. ijpsonline.com

Palladium-Catalyzed C-N/C-O Bond Formations from Amides and Ketones

A highly effective method for synthesizing substituted oxazoles, including derivatives of this compound, involves a palladium-catalyzed reaction between amides and ketones. acs.orgorganic-chemistry.orgnih.govfigshare.com This one-step process proceeds through a sequential C-N and C-O bond formation, capitalizing on a Pd(II)-catalyzed sp² C-H activation pathway. acs.orgnih.gov The reaction is typically promoted by a copper(II) bromide additive and uses potassium persulfate (K₂S₂O₈) as the oxidant. acs.orgsciencemadness.org This strategy is notable for its use of readily available starting materials and operational simplicity, making it a versatile tool in medicinal chemistry. acs.orgorganic-chemistry.org

The reaction tolerates a wide array of functional groups on both the amide and ketone components, allowing for the synthesis of a diverse library of oxazole derivatives. organic-chemistry.org For instance, various benzamides and acetyl acetone (B3395972) can be reacted to produce 2-methyl-3-acetyl-5-phenyloxazole derivatives. sciencemadness.org Mechanistic studies suggest the reaction initiates with a dehydration condensation to form an enamide intermediate, which then undergoes palladium-catalyzed C-H activation and subsequent reductive elimination to close the oxazole ring. organic-chemistry.org The essential roles of both the palladium and copper catalysts have been confirmed through control experiments. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Oxazole Derivatives

| Amide | Ketone | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamide | Acetyl acetone | PdCl₂ / CuBr₂ / K₂S₂O₈ | Up to 86% | organic-chemistry.org |

| Substituted Benzamides | Various Ketones | Pd(OAc)₂ / CuBr₂ / K₂S₂O₈ | Moderate to Excellent | acs.orgorganic-chemistry.org |

Copper-Catalyzed Oxidative Cyclization Reactions

Copper catalysis offers a powerful and economical alternative for the synthesis of oxazoles. One notable method is the copper(II)-catalyzed oxidative cyclization of enamides at room temperature, which proceeds via a vinylic C-H bond functionalization. nih.gov This approach allows for the synthesis of various 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. nih.gov The proposed mechanism involves the single-electron oxidation of the enamide by CuBr₂ to form a radical cation, which then cyclizes and is further oxidized to the oxazole product. nih.gov

Another efficient copper-catalyzed route involves a tandem oxidative cyclization of readily available starting materials like benzylamines and 1,3-dicarbonyl compounds. acs.org This method provides a facile and efficient synthesis of polysubstituted oxazoles under mild conditions. acs.org The reaction is believed to proceed through the formation of an enamine, followed by copper-catalyzed intramolecular cyclization and subsequent oxidation. acs.org Copper catalysts, being less expensive and more readily available than palladium, are an attractive option for large-scale synthesis. nih.govnih.gov

Table 2: Copper-Catalyzed Synthesis of Oxazoles

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Enamides | CuBr₂ | 2,5-Disubstituted oxazoles | Moderate to High | nih.gov |

| Benzylamines and β-diketones | Copper catalyst / Iodine | Polysubstituted oxazoles | Moderate to Good | acs.org |

| α-Diazoketones and Amides | Cu(OTf)₂ | 2,4-Disubstituted oxazoles | Up to 87% | ijpsonline.com |

Gold Catalysis in 5-Oxazole Ketone Synthesis

Gold catalysis has emerged as a sophisticated tool for the synthesis of complex organic molecules, including 5-oxazole ketones. A notable strategy involves the homogeneous gold-catalyzed intramolecular cyclization of internal N-propargylamides. nih.govorganic-chemistry.orgacs.org This reaction, which often employs an oxidant like 4-MeO-TEMPO, provides the desired 5-oxazole ketones in good yields with excellent functional group compatibility under mild conditions. organic-chemistry.orgacs.org This method represents a novel approach that merges gold catalysis with radical chemistry. acs.org

Another innovative gold-catalyzed method is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.gov This reaction produces fully substituted oxazoles, and the triazene (B1217601) group in the product can be subsequently transformed, for instance, into an iodo group, allowing for further diversification of the oxazole structure. nih.gov This protocol is advantageous due to its use of readily available starting materials, mild reaction conditions, high regioselectivity, and scalability. nih.gov

Table 3: Gold-Catalyzed Synthesis of Oxazole Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Internal N-Propargylamides | Gold catalyst / 4-MeO-TEMPO | 5-Oxazole ketones | Good | organic-chemistry.orgacs.org |

| Alkynyl triazenes and Dioxazoles | JohnPhosAuCl / AgOTf | Fully substituted oxazoles | Up to 78% (on 5 mmol scale) | nih.gov |

Sustainable and Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a popular green chemistry technique due to its ability to significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govacs.orgmdpi.comresearchgate.net This method has been successfully applied to the synthesis of oxazole derivatives. ijpsonline.comacs.orgresearchgate.net For example, the one-pot synthesis of 5-substituted oxazoles from aryl aldehydes and tosylmethyl isocyanide (TosMIC) can be achieved in high yields under microwave irradiation in an environmentally benign solvent like isopropanol. nih.govacs.org The reaction conditions can be controlled to selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines by varying the amount of base used. nih.govacs.orgresearchgate.net The benefits of microwave-assisted synthesis include not only speed and efficiency but also often simpler work-up procedures and the ability to perform reactions on a gram scale. nih.govacs.org

Ultrasound-Assisted Synthetic Methodologies

Ultrasound irradiation is another green synthetic tool that enhances reaction rates and yields. ijpsonline.comtandfonline.com This technique has been employed for the synthesis of various heterocyclic compounds, including those with an oxazole core. ijpsonline.comnih.govnih.gov The synthesis of oxazole derivatives can be achieved through ultrasound-assisted reactions, often in shorter time frames and with higher efficiency compared to conventional heating methods. mdpi.com For instance, the synthesis of novel isoxazolines, which share a similar heterocyclic core concept, has been successfully demonstrated using ultrasound, highlighting the potential of this methodology for oxazole synthesis as well. nih.gov Ultrasound-assisted synthesis is considered an eco-friendly approach as it often allows for the use of less solvent and can be performed at lower temperatures. tandfonline.comnih.gov

Catalytic Green Routes (e.g., Iodine, Nickel Ferrite Nanoparticles)

The development of environmentally benign catalysts is a key aspect of green chemistry. Molecular iodine has emerged as an inexpensive, low-toxicity, and effective catalyst for various organic transformations, including the synthesis of oxazoles. acs.org Iodine can catalyze the aerobic oxidative C(sp3)-H functionalization of primary amines for the synthesis of polysubstituted oxazoles in water, a green solvent. researchmap.jp This domino procedure avoids the need for toxic peroxides and transition metals. researchmap.jp Iodine-mediated reactions of ketones with nitriles also provide a direct route to substituted oxazoles under mild conditions. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical production. researchgate.netabcr-mefmo.org In the synthesis of oxazole derivatives, this often involves minimizing solvent use, employing reusable catalysts, and utilizing energy-efficient reaction methods like microwave irradiation. researchgate.netresearchgate.netnih.gov

Solvent-free, or solid-phase, synthesis represents a significant advancement in environmentally friendly chemistry. One such approach involves the Hantzsch thiazole (B1198619) synthesis, which has been adapted for azole derivatives under solvent-free conditions, offering a greener and milder alternative to traditional methods. researchgate.net Similarly, novel pyrazole (B372694) derivatives have been synthesized from tosylhydrazones of α,β-unsaturated carbonyl compounds using microwave activation coupled with solvent-free conditions, resulting in high yields and short reaction times. nih.govnih.gov This methodology could be conceptually applied to oxazole synthesis.

The use of novel catalysts and reaction media is central to green synthetic approaches. For instance, copper oxide (CuO) nanoparticles supported on activated carbon have been used as a heterogeneous nanocatalyst for the synthesis of other nitrogen-containing heterocycles like 2H-indazoles and quinazolines. nih.gov These reactions can be performed in green solvents such as PEG-400 under ligand-free and base-free conditions. nih.gov Ionic liquids, particularly those that are long-chained and acidic, have also served as effective, metal-free, and recyclable catalysts and solvents in the synthesis of benzoxazole (B165842) and other oxazole derivatives. ijpsonline.com Some ionic liquids can be reused up to six times without a significant loss of catalytic activity. ijpsonline.com

High hydrostatic pressure (HHP) has also emerged as an effective activation method for catalyst- and solvent-free reactions, providing high yields while producing only non-toxic by-products. researchgate.net

Table 1: Examples of Green Chemistry Approaches in Heterocyclic Synthesis

| Method | Catalyst/Conditions | Advantages | Source(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, basic alumina | Rapid reaction times, high yields, operational simplicity | nih.govnih.gov |

| Heterogeneous Nanocatalysis | CuO nanoparticles on activated carbon in PEG-400 | Recyclable catalyst, green solvent, ligand- and base-free | nih.gov |

| Ionic Liquids | Long-chained acidic ionic liquids (e.g., [BPy]BF4) | Recyclable, metal-free, acts as both solvent and promoter | ijpsonline.com |

Chemo-, Regio- and Stereoselective Synthesis of this compound Analogues

Selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules by controlling which functional groups react (chemoselectivity), where they react (regioselectivity), and in what spatial orientation (stereoselectivity).

Regioselectivity in oxazole synthesis is often dictated by the choice of synthetic route. The van Leusen oxazole synthesis, for example, is a powerful method that typically produces 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This regioselectivity arises from the specific cycloaddition mechanism. nih.gov For the synthesis of 2,4-disubstituted oxazoles like this compound, a common strategy involves the reaction of α-bromoketones with amides. Visible-light photocatalysis at room temperature using α-bromoketones and benzylamines provides a sustainable route to valuable substituted oxazoles. organic-chemistry.org

Catalyst control is another key factor in achieving regioselectivity. The development of bimetallic nanoheterostructured catalysts, such as Ag₂O–ZnO, has enabled the one-pot, 100% regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles without harsh additives, a principle that is highly sought after in oxazole synthesis as well. rsc.org Palladium-catalyzed direct alkynylations of heteroarenes also offer a modular and step-economical pathway to diversely decorated structures. organic-chemistry.org

Stereoselectivity becomes critical when chiral centers are present in the substituents of the oxazole ring. While the core oxazole ring is aromatic and planar, derivatization can introduce chirality. For instance, in the synthesis of organoselenium compounds, nucleophilic addition of a selenolate to alkyl propiolates can proceed in a highly regio- and stereoselective manner to afford vinyl selenides predominantly with a Z-configuration. nih.gov Similar principles of stereocontrolled addition reactions can be applied to synthesize specific isomers of oxazole derivatives.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. Syntheses with broad functional group tolerance are highly valued. nih.gov For example, methods utilizing gold/copper catalysis for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides show wide functional-group compatibility under mild, blue-light irradiation. organic-chemistry.org

Derivatization Strategies for the Ethanone (B97240) Moiety and the Oxazole Ring

Functionalization of the core this compound structure can be achieved by modifying either the ethanone side chain or the oxazole ring itself, leading to a diverse library of analogues for various applications.

Derivatization of the Ethanone Moiety

The acetyl group (-COCH₃) is a versatile handle for chemical modification.

α-Halogenation: The α-carbon of the acetyl group can be readily halogenated, most commonly brominated, using reagents like bromine in acetic acid. nih.gov The resulting α-bromoacetyl derivative, 1-(4-methyloxazol-2-yl)-2-bromoethanone, is a powerful electrophile and a key intermediate for further synthesis, such as in the Hantzsch synthesis to form thiazole rings or other heterocycles. nih.gov

Condensation Reactions: The carbonyl group of the ethanone can undergo condensation reactions. For example, reaction with diamines like benzene-1,2-diamine can yield imines or, under different conditions, lead to cyclization to form larger heterocyclic systems like quinoxalines. nih.gov

Oxidation/Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-(4-methyloxazol-2-yl)ethanol. Further modifications can then be made at this alcohol position. Conversely, while the ketone itself is already oxidized, adjacent groups can be modified. For instance, if a related precursor like 1-(4-methyloxazol-2-yl)-2-(methylsulfanyl)ethanone were synthesized, the sulfur could be oxidized to a sulfoxide (B87167) or a sulfone using agents like hydrogen peroxide in acetic acid, significantly altering the electronic properties of the side chain. google.com

Table 2: Representative Derivatization Reactions of the Ethanone Moiety

| Reaction Type | Reagent(s) | Product Type | Source(s) |

|---|---|---|---|

| α-Bromination | Br₂ in Acetic Acid | α-Bromoacetyl derivative | nih.gov |

| Imine Formation | Benzene-1,2-diamine | Iminoethyl derivative | nih.gov |

| Cyclocondensation | Benzene-1,2-diamine | Quinoxaline moiety | nih.gov |

Derivatization of the Oxazole Ring

The oxazole ring has distinct reactive positions that allow for selective functionalization.

Electrophilic Substitution: The oxazole ring is an azole, and electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon. thepharmajournal.com This allows for the introduction of various substituents at this position, provided the ring is sufficiently activated by electron-donating groups.

Deprotonation/Metallation: The most acidic proton on the oxazole ring is at the C2 position. However, in this compound, this position is already substituted. The next most likely position for deprotonation by a strong base would be the methyl group at C4. The resulting anion could then react with various electrophiles.

N-Alkylation: The nitrogen atom at position 3 is nucleophilic and can be alkylated, for instance, with alkyl halides. thepharmajournal.com This reaction introduces a positive charge to the ring, forming an oxazolium salt, which alters the reactivity of the entire molecule.

Modification of Ring Substituents: If a functional handle such as an alkynyl group is present on the oxazole ring (e.g., at the C2 position), it can undergo a variety of transformations. These include conjugate additions of nucleophiles like thiols to form vinyl thioethers or additions of halides to yield vinyl halides, which can then be used in cross-coupling reactions. pitt.edu While the starting molecule is a 2-acetyl oxazole, synthesis of a 2-alkynyl oxazole analogue would open up these derivatization pathways. pitt.edu

Chemical Reactivity and Mechanistic Investigations of 1 4 Methyloxazol 2 Yl Ethanone

Mechanistic Studies of Oxazole (B20620) Ring Formation and Stability

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com Its atoms are sp2 hybridized and planar, with a total of six π-electrons (three from carbon, one from nitrogen, and two from oxygen) delocalized across the ring, which confers aromatic character. tandfonline.com However, due to the high electronegativity of the oxygen atom, this delocalization is not as effective as in benzene, making the ring less aromatic than analogs like thiazole (B1198619). wikipedia.org

Oxazoles are generally thermally stable compounds. tandfonline.com The stability of the 1-(4-methyloxazol-2-yl)ethanone molecule is influenced by this inherent aromaticity. The conjugate acid of oxazole has a pKa of 0.8, indicating that oxazoles are weak bases. wikipedia.org The acidity of the ring hydrogens follows the order C2 > C5 > C4. tandfonline.com In the case of this compound, the C2 position is substituted, leaving the C5 hydrogen as the most acidic proton on the ring.

Classic synthetic routes to the oxazole core, such as the Robinson-Gabriel synthesis or the van Leusen reaction, provide mechanistic insights into its formation. These methods typically involve the cyclization and dehydration of precursor molecules, establishing the stable heterocyclic ring system.

Reactivity of the Oxazole Ring in this compound Derivatives

The reactivity of the oxazole ring in this compound is a composite of the electronic properties of the heterocycle itself and the attached substituents. The pyridine-like nitrogen at position 3 is responsible for the ring's basicity and is a site for protonation or N-alkylation. pharmaguideline.com The furan-like oxygen at position 1 contributes to the ring's ability to act as a diene in cycloaddition reactions. pharmaguideline.com

The substituents play a critical role. The methyl group at C4 is an electron-donating group, which tends to activate the ring towards electrophilic attack. Conversely, the acetyl group at C2 is a strong electron-withdrawing group, which deactivates the ring towards electrophiles but activates it for nucleophilic attack or substitution, particularly at the C2 position.

Electrophilic aromatic substitution (EAS) on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comwikipedia.org The reaction is significantly facilitated by the presence of electron-donating groups on the ring. pharmaguideline.comtandfonline.com

For this compound, the situation is complex. The electron-donating 4-methyl group activates the C5 position for electrophilic attack. However, the powerful electron-withdrawing 2-ethanone (acetyl) group deactivates the entire ring system towards electrophiles. libretexts.orgmasterorganicchemistry.com Therefore, forcing conditions would likely be required for EAS reactions like nitration, halogenation, or sulfonation. youtube.com The directing effect of the methyl group would still favor substitution at the C5 position over the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Activating/Deactivating Group(s) | Predicted Position of Substitution |

|---|---|---|

| This compound | 4-Methyl (Activating), 2-Ethanone (Deactivating) | C5 (if reaction occurs) |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are generally uncommon on an unsubstituted oxazole ring. pharmaguideline.com However, the presence of a good leaving group, especially at the C2 position, allows for substitution to occur. pharmaguideline.comwikipedia.org The electron-withdrawing acetyl group at C2 in this compound makes this position highly electron-deficient and thus more susceptible to nucleophilic attack. If the acetyl group were replaced by a halogen, for example, nucleophilic substitution at C2 would be a viable pathway. pharmaguideline.com

It is important to note that nucleophilic attack on the oxazole ring, particularly at C2, can often lead to ring cleavage rather than direct substitution. pharmaguideline.com This is because the initial adduct is often unstable and can break down into open-chain products like isocyanides. pharmaguideline.com

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles like alkenes and alkynes. pharmaguideline.comresearchgate.net These reactions are a valuable route to synthesizing substituted pyridines and furans. pharmaguideline.comwikipedia.org The reaction proceeds through a bicyclic intermediate that can subsequently lose water or another small molecule to aromatize. wikipedia.org

The success of these cycloadditions is heavily influenced by the substituents on the oxazole ring. Electron-releasing groups on the oxazole facilitate the reaction, while electron-withdrawing groups make the oxazole a less effective diene. pharmaguideline.comnih.gov In this compound, the electron-donating 4-methyl group would promote the reaction, but the electron-withdrawing 2-acetyl group would counteract this effect, likely requiring forcing conditions or highly reactive dienophiles for a successful cycloaddition. nih.gov

Table 2: Factors Influencing Diels-Alder Reactivity of Oxazole Derivatives

| Substituent Type on Oxazole Ring | Effect on Diene Character | Expected Reactivity |

|---|---|---|

| Electron-Donating (e.g., -CH₃, -OR) | Enhances | Increased |

| Electron-Withdrawing (e.g., -COCH₃, -CN) | Diminishes | Decreased |

Ring-Opening Reactions and Subsequent Transformations

The oxazole ring is susceptible to cleavage under various conditions, leading to acyclic intermediates that can undergo further transformations. pharmaguideline.com

Nucleophilic Ring-Opening : Strong nucleophiles can attack the C2 position, leading to ring cleavage. For instance, reaction with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles via a ring-opening/ring-closure sequence. pharmaguideline.com Hydrazides have also been shown to open the ring of related oxazolones to form triazole derivatives. clockss.org

Reductive Cleavage : While catalytic hydrogenation may reduce the ring to an oxazoline (B21484), stronger reducing agents can cause cleavage of the ring to yield open-chain products. pharmaguideline.com

Oxidative Cleavage : Oxidizing agents such as potassium permanganate (B83412) or chromic acid can open the oxazole ring. pharmaguideline.com

Metallation-Induced Cleavage : Deprotonation at the C2 position with strong bases like organolithium reagents can form a 2-lithio-oxazole. These species are often unstable and can fragment into open-chain isocyanides. pharmaguideline.comnih.gov

These ring-opening reactions provide pathways to diverse chemical structures from the initial heterocyclic scaffold.

Reactions of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group in this compound exhibits typical ketone chemistry, although its reactivity is modulated by the attached heterocyclic ring. pressbooks.pub

Condensation Reactions : The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For example, Claisen-Schmidt condensation with aromatic aldehydes yields α,β-unsaturated ketones, also known as chalcones. dmed.org.ua

Oxidation : The ketone can be oxidized, although this typically requires strong oxidizing agents and may compete with oxidation of the oxazole ring.

Reduction : The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Halogenation : Under acidic or basic conditions, the α-carbon of the ketone can be halogenated.

Oxime Formation : The ketone can react with hydroxylamine (B1172632) to form the corresponding oxime, a common derivative used in further synthesis. researchgate.netresearchgate.net

These reactions of the side chain allow for extensive functionalization of the molecule without altering the core oxazole ring, providing a route to a wide array of derivatives.

Oxidation Reactions (e.g., Acetyl Group to Carboxylic Acid)

The oxidation of the acetyl group in this compound to a carboxylic acid, yielding 4-methyloxazole-2-carboxylic acid, is a theoretically plausible transformation. This type of reaction is common for methyl ketones. Typical reagents for such an oxidation include strong oxidizing agents like potassium permanganate (KMnO₄) or sodium hypochlorite (B82951) (NaClO) through the haloform reaction, followed by acidification.

However, no specific studies detailing the conditions, yields, or potential side reactions for the oxidation of this compound have been found. The stability of the oxazole ring under various oxidative conditions would be a critical factor to determine, as aggressive oxidants could potentially lead to ring cleavage or other undesired reactions.

Hypothetical Oxidation Reaction Data:

Since no experimental data is available, the following table is purely hypothetical and illustrates the kind of data that would be expected from such a study.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| KMnO₄ | Water/Pyridine | 80-100 | 4-8 | Not Available |

| NaClO/NaOH | Dioxane/Water | 25-50 | 2-4 | Not Available |

| H₂O₂/SeO₂ | Dioxane | 50-70 | 6-12 | Not Available |

This table is for illustrative purposes only and does not represent actual experimental results.

Nucleophilic Additions to the Carbonyl

The carbonyl carbon of the acetyl group in this compound is electrophilic and would be susceptible to nucleophilic attack. This could lead to the formation of a tetrahedral intermediate, which could then be protonated to form an alcohol. A wide range of nucleophiles, such as Grignard reagents (e.g., CH₃MgBr), organolithium compounds, and reducing agents like sodium borohydride (NaBH₄), would be expected to react.

The reactivity of the carbonyl group could be influenced by the electronic properties of the 4-methyloxazole (B41796) ring. The electron-withdrawing nature of the oxazole ring might enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to a simple alkyl methyl ketone.

Hypothetical Nucleophilic Addition Reaction Data:

As with oxidation, the lack of specific literature means the following data is hypothetical.

| Nucleophile | Reagent | Solvent | Product Type | Hypothetical Yield (%) |

| Hydride | NaBH₄ | Methanol | Secondary Alcohol | Not Available |

| Methyl | CH₃MgBr | Diethyl Ether | Tertiary Alcohol | Not Available |

| Cyanide | NaCN/H⁺ | Water/Ethanol | Cyanohydrin | Not Available |

This table is for illustrative purposes only and does not represent actual experimental results.

Kinetic Analysis of Key Transformations

A kinetic analysis of the reactions of this compound would provide valuable insights into the reaction mechanisms and the stability of intermediates. Such studies would involve measuring reaction rates under varying conditions of temperature, concentration of reactants, and catalysts. This data would allow for the determination of rate laws, activation energies, and other thermodynamic parameters.

Unfortunately, no kinetic studies specifically focused on the transformations of this compound have been identified in the available literature. Therefore, a quantitative discussion of its reaction kinetics is not possible at this time.

Advanced Spectroscopic and Structural Characterization in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Spectroscopic Data Analysis

One-dimensional NMR spectra provide foundational information about the types and numbers of protons and carbons in a molecule.

For 1-(4-Methyloxazol-2-yl)ethanone , the ¹H NMR spectrum is expected to show distinct signals corresponding to the three different proton environments: the methyl group attached to the oxazole (B20620) ring (C4-CH₃), the single proton on the oxazole ring (H5), and the acetyl methyl group (CO-CH₃). The chemical shifts (δ) of these protons are influenced by their local electronic environment. The acetyl protons would typically appear downfield due to the electron-withdrawing effect of the carbonyl group, while the methyl group on the ring would be further upfield. The lone proton on the oxazole ring would likely appear as a singlet or a narrow quartet if coupled to the C4-methyl group.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, six distinct carbon signals are expected: two methyl carbons, the carbonyl carbon, and three carbons constituting the oxazole ring (C2, C4, and C5). The carbonyl carbon (C=O) is characteristically found at a very downfield chemical shift (typically 190-200 ppm). The sp²-hybridized carbons of the oxazole ring would resonate in the aromatic region of the spectrum, with their exact shifts determined by the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~192.5 |

| CO-CH ₃ | ~2.6 | ~26.0 |

| C2 | - | ~160.0 |

| C4 | - | ~150.0 |

| C4-CH ₃ | ~2.2 | ~11.5 |

| C5 | ~7.8 | ~135.0 |

Note: Data is predicted and serves for illustrative purposes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the H5 proton and the protons of the C4-methyl group, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. This technique would definitively link the proton signals to their corresponding carbon signals: the C4-CH₃ proton signal to the C4-CH₃ carbon signal, the H5 proton to the C5 carbon, and the acetyl protons to the acetyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is exceptionally powerful for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the acetyl protons to the carbonyl carbon and, critically, to the C2 carbon of the oxazole ring. It would also show correlations from the H5 proton to C4 and C2, and from the C4-methyl protons to C4, C5, and potentially C2, thereby confirming the entire molecular framework.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₇NO₂), the expected exact mass is 125.04768 Da. An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Furthermore, fragmentation analysis within the mass spectrometer provides structural clues. The molecule would likely fragment in predictable ways, such as the loss of the acetyl group or cleavage of the oxazole ring, with the masses of the resulting fragments helping to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the region of 1690-1715 cm⁻¹. Other expected peaks include C-H stretching vibrations for the methyl groups and the oxazole ring proton (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations from the oxazole ring (typically in the 1500-1650 cm⁻¹ region).

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1690 - 1715 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C=N / C=C (Oxazole Ring) | Stretch | 1500 - 1650 |

| C-O (Ring) | Stretch | 1000 - 1300 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems. The oxazole ring in conjunction with the acetyl group forms a conjugated system, which would be expected to produce a characteristic absorption maximum (λ_max) in the UV region. The position and intensity of this absorption provide insight into the electronic structure of the molecule.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a destructive method used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For this compound, C₆H₇NO₂, the theoretical composition is approximately 57.59% Carbon, 5.64% Hydrogen, and 11.19% Nitrogen. Close agreement between the experimental and theoretical values provides definitive proof of the compound's stoichiometry.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 72.066 | 57.59% |

| Hydrogen | H | 1.008 | 7.056 | 5.64% |

| Nitrogen | N | 14.007 | 14.007 | 11.19% |

| Oxygen | O | 15.999 | 31.998 | 25.57% |

| Total | C₆H₇NO₂ | 125.127 | 100.00% |

Computational Chemistry and in Silico Modeling in Oxazole Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netbohrium.com For a compound like 1-(4-Methyloxazol-2-yl)ethanone, DFT calculations would provide a detailed understanding of its geometry, stability, and chemical reactivity.

Detailed Research Applications:

Geometric Optimization: DFT would be used to calculate the most stable three-dimensional arrangement of atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: The calculations would yield crucial electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity indices can be calculated. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, help predict how this compound would behave in chemical reactions.

Spectral Analysis: DFT can simulate vibrational spectra (like IR and Raman), which can be compared with experimental spectra to confirm the molecular structure. acs.org

A hypothetical DFT analysis might reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites on the oxazole (B20620) ring and the ethanone (B97240) substituent, thus predicting its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of related oxazole compounds, QSAR can predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules.

Detailed Research Applications:

Descriptor Calculation: The first step involves calculating a wide range of molecular descriptors for a set of oxazole derivatives with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity (e.g., IC₅₀ values).

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

If a QSAR study were performed on a library including this compound, it could predict its potential efficacy as, for instance, an anti-inflammatory or antimicrobial agent, based on its specific structural features.

Table 1: Hypothetical QSAR Model Parameters for a Series of Oxazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| N | 30 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination (Goodness of fit) |

| Q² | 0.75 | Cross-validated R² (Predictive ability) |

| F-test | 88.5 | Statistical significance of the model |

| Descriptors | LogP, Molar Refractivity, Dipole Moment | Examples of physicochemical properties used in the model |

This table is illustrative and does not represent real data for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This is crucial for understanding the mechanism of action of potential drugs. Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time.

Detailed Research Applications:

Binding Pose Prediction: For this compound, docking simulations would be performed against a specific biological target (e.g., a bacterial enzyme or a cancer-related protein). The results would show the most likely binding mode and orientation within the protein's active site.

Interaction Analysis: The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the compound and the amino acid residues of the target protein.

Binding Affinity Estimation: Docking programs provide a scoring function to estimate the binding affinity (e.g., in kcal/mol), which helps in ranking potential inhibitors.

Stability Assessment: MD simulations of the docked complex would reveal how stable the interaction is, providing insights into the dynamic behavior of the compound in the active site.

These simulations could hypothetically reveal if this compound is a viable candidate for inhibiting a specific enzyme, guiding further experimental validation.

Machine Learning and Artificial Intelligence Applications in Drug Discovery and Lead Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast datasets to identify new drug candidates and optimize their properties. These technologies can be applied across the entire drug discovery pipeline, from target identification to predicting toxicity.

Detailed Research Applications:

Virtual Screening: AI models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, a task that would be impossible with traditional methods.

De Novo Design: Generative AI models can design entirely new molecules, such as novel oxazole derivatives, with optimized properties for efficacy and safety.

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds like this compound, helping to identify potential liabilities early in the drug discovery process.

Reaction Optimization: ML algorithms can also be used to predict the optimal conditions for synthesizing a compound, improving efficiency and reducing waste.

The application of AI could accelerate the evaluation of this compound and its analogs as potential therapeutic agents.

Prediction of Stereoelectronic Properties and Conformational Analysis

The three-dimensional shape (conformation) and the distribution of electrons (stereoelectronic properties) of a molecule are critical to its function and interaction with biological targets. Computational methods are essential for exploring these properties.

Detailed Research Applications:

Conformational Search: For a flexible molecule like this compound (due to the rotation around the single bond connecting the ring and the carbonyl group), a conformational analysis would be performed to identify all low-energy shapes it can adopt.

Potential Energy Surface (PES) Mapping: This analysis maps the energy of the molecule as a function of its geometry, revealing the most stable conformers and the energy barriers between them.

Stereoelectronic Effects Analysis: Computational tools can visualize and quantify stereoelectronic effects, such as hyperconjugation or lone-pair delocalization, which can significantly influence the molecule's reactivity and preferred conformation. For instance, the orientation of the methyl group and the ethanone side chain relative to the oxazole ring would be determined by these subtle electronic interactions.

Understanding the preferred conformation of this compound is a prerequisite for meaningful molecular docking and QSAR studies, as the biologically active conformation is often one of the low-energy conformers.

Biological Activity and Medicinal Chemistry Research Applications of 1 4 Methyloxazol 2 Yl Ethanone and Its Analogs

Broad Spectrum Biological Activities of Oxazole-Containing Compounds

Oxazole (B20620) derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities. d-nb.infonih.gov The versatility of the oxazole ring system makes it a crucial component in the synthesis of new chemical entities with therapeutic potential. chemmethod.com The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant properties. d-nb.infonih.gov

Naturally occurring peptides, particularly those of marine origin, often contain oxazole moieties, which contribute to their stability and enable interactions with biological targets like proteins and nucleic acids. nih.gov These oxazole-containing peptides have shown antibacterial, antiviral, antimalarial, and cytotoxic activities. nih.gov

The broad applicability of oxazole derivatives is evident in various medicinal compounds. For instance, aleglitazar (B1664505) is an antidiabetic agent, ditazole (B95747) acts as a platelet aggregation inhibitor, mubritinib (B1684479) is a tyrosine kinase inhibitor, and oxaprozin (B1677843) is a COX-2 inhibitor. d-nb.info Furthermore, some oxadiazole isomers, which are structurally related to oxazoles, are noted for their chemical and thermal stability, making them useful as bio-isosteric replacements in drug design. nih.gov These compounds have been investigated for their potential as anti-tussive, anti-inflammatory, and anesthetic agents. nih.gov

The diverse biological profile of oxazole-containing compounds underscores their importance in medicinal chemistry and their potential for the development of new therapeutic agents for a variety of diseases. d-nb.infochemmethod.com

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of oxazole-containing compounds involves a variety of in vitro and in vivo methodologies to assess their therapeutic potential. These methods are crucial for determining the efficacy and mechanism of action of new chemical entities.

In Vitro Evaluation:

Antimicrobial Activity: The antimicrobial activity of oxazole derivatives is commonly evaluated using methods like the agar (B569324) well diffusion assay and broth dilution method. biointerfaceresearch.comnih.gov In the agar well diffusion method, the zone of inhibition around a well containing the test compound indicates its antibacterial efficacy. biointerfaceresearch.comnih.gov The broth dilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. biointerfaceresearch.commdpi.com

Anticancer Activity: The anticancer potential of these compounds is often screened against a panel of human cancer cell lines. researchgate.net For example, the National Cancer Institute (NCI) employs a screening protocol where compounds are tested at a single high dose against numerous cancer cell lines to identify potential cytotoxic or anti-proliferative effects. biointerfaceresearch.com

Enzyme Inhibition Assays: The inhibitory activity of oxazole derivatives against specific enzymes is a key aspect of their evaluation. For instance, their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease, is assessed using in vitro enzyme inhibition assays. nih.gov Similarly, their inhibitory effects on enzymes like dihydrofolate reductase (DHFR) are also studied. nih.gov

Biofilm Inhibition Assays: The ability of compounds to inhibit or eradicate bacterial biofilms is evaluated using techniques such as the tissue culture plate (TCP) method. nih.gov Real-time biofilm inhibition can be monitored using instruments like the Bioscreen C. mdpi.com

In Vivo Evaluation:

Pharmacokinetic Studies: In vivo pharmacokinetic studies are conducted in animal models, such as mice, to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. mdpi.com These studies help in determining parameters like bioavailability and half-life, which are crucial for assessing the drug-like properties of a compound. mdpi.com

Toxicity Studies: The toxicity of the compounds is assessed in vivo to ensure their safety. mdpi.com

In Silico Studies:

Molecular Docking: Computational methods like molecular docking are used to predict the binding interactions between the synthesized compounds and their biological targets. nih.govnih.gov This helps in understanding the mechanism of action and in designing more potent analogs.

These evaluation methodologies provide a comprehensive understanding of the biological activity and therapeutic potential of oxazole-containing compounds, guiding their further development as drug candidates.

Specific Pharmacological Activities of 1-(4-Methyloxazol-2-yl)ethanone Derivatives

Derivatives of this compound are part of the broader class of oxazole compounds that have been extensively studied for their antimicrobial properties. d-nb.infonih.gov The oxazole scaffold is a key structural motif in many compounds exhibiting a wide spectrum of biological activities, including potent antibacterial and antifungal effects. d-nb.infochemmethod.com The antimicrobial efficacy of these derivatives is often attributed to the unique structural features of the oxazole ring and the nature of the substituents attached to it. nih.gov

Research has shown that various substituted oxazole derivatives display significant activity against a range of pathogenic microorganisms. d-nb.info For instance, certain oxazole derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria. chemmethod.com The mechanism of action of these compounds can vary, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. mdpi.com

The antimicrobial activity of these compounds is typically evaluated in vitro using standard methods such as the disk diffusion method and by determining the minimum inhibitory concentration (MIC). nih.gov These studies often use well-known antibiotics as reference drugs to compare the efficacy of the newly synthesized compounds. nih.gov The promising results from these evaluations highlight the potential of this compound derivatives as a foundation for the development of new antimicrobial agents to combat infectious diseases.

Derivatives of this compound have shown notable efficacy against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Streptococcus mutans. nih.govnih.gov The emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has underscored the urgent need for new antibacterial agents. nih.gov

Studies have demonstrated that certain oxazole and related heterocyclic derivatives possess potent activity against S. aureus. For example, some pyrazole (B372694) derivatives have been identified as potent agents against staphylococci with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com Similarly, some 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have shown potent antimicrobial activity against MRSA. nih.gov

In the context of oral health, Streptococcus mutans is a primary causative agent of dental caries. mdpi.comnih.gov Research has explored the inhibitory effects of various compounds on the growth of S. mutans. For instance, ethanolic extracts of Cyperus articulatus have demonstrated strong antimicrobial activity against S. mutans. mdpi.com While specific data on this compound derivatives against S. mutans is limited in the provided context, the general activity of related heterocyclic compounds suggests their potential in this area.

The evaluation of antibacterial efficacy is often conducted using broth microdilution methods to determine the MIC, which represents the lowest concentration of the compound that inhibits visible bacterial growth. mdpi.com The bactericidal (killing) or bacteriostatic (growth-inhibiting) nature of these compounds is also a key parameter in their evaluation. mdpi.com

Table 1: In Vitro Efficacy of Selected Heterocyclic Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative 8 | S. aureus (ATCC 29213) | 0.78 | mdpi.com |

| Pyrazole Derivative 6 | S. aureus (ATCC 29213) | 3.12-6.25 | mdpi.com |

| 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole (Compound 17) | Methicillin-resistant S. aureus | Not specified, but potent | nih.gov |

| Kurarinone | S. mutans | 2 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Derivatives containing the oxazole scaffold have been investigated for their activity against various Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella species. chemmethod.comnih.gov These pathogens are common causes of nosocomial infections and are increasingly developing resistance to existing antibiotics. nih.gov

Research has shown that certain substituted oxazole derivatives exhibit antibacterial activity against these challenging Gram-negative organisms. For instance, some oxazole derivatives have been evaluated against E. coli and K. pneumoniae, showing promising results. chemmethod.com The antibacterial efficacy of these compounds is often compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov

Pseudomonas aeruginosa is particularly notorious for its intrinsic resistance to many antimicrobial agents. nih.gov However, some heterocyclic compounds, including certain tetrahydropyrimidine (B8763341) derivatives, have demonstrated the ability to inhibit the growth of P. aeruginosa and K. pneumoniae. researchgate.net The mechanism of action for some of these compounds involves the inhibition of crucial bacterial enzymes.

The evaluation of antibacterial activity against Gram-negative bacteria typically involves determining the minimum inhibitory concentration (MIC) through methods like broth microdilution. biointerfaceresearch.com The results of these studies help in identifying lead compounds for further development into effective treatments for infections caused by these multidrug-resistant pathogens.

Table 2: In Vitro Efficacy of Selected Heterocyclic Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Oxazole Derivative 13a | E. coli | 20 | Not specified | nih.gov |

| 1,2,4-Triazine Derivative 3 | E. coli | Not specified | 62.5 | biointerfaceresearch.com |

| 1,2,4-Triazine Derivative 3 | P. aeruginosa | Not specified | 125 | biointerfaceresearch.com |

| 1,2,4-Triazine Derivative 3 | K. pneumoniae | Not specified | 125 | biointerfaceresearch.com |

| 1,2-Diazepine Derivative 4 | E. coli | Not specified | 125 | biointerfaceresearch.com |

| 1,2-Diazepine Derivative 4 | P. aeruginosa | Not specified | 250 | biointerfaceresearch.com |

This table is interactive. Click on the headers to sort the data.

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govfrontiersin.org Biofilms are a significant concern in clinical settings as they contribute to chronic infections and exhibit increased resistance to antimicrobial agents. nih.gov Consequently, the development of compounds that can inhibit or disrupt biofilm formation is a crucial area of research.

Several studies have investigated the anti-biofilm potential of various heterocyclic compounds, including those with an oxazole core. The strategies for combating biofilms often target the initial stages of attachment or the subsequent development and maturation of the biofilm structure. frontiersin.org Some compounds may interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation in many bacteria. frontiersin.org

For instance, certain pyrazole derivatives have been shown to be effective at both inhibiting the formation of Staphylococcus aureus biofilms and eradicating pre-formed biofilms. mdpi.com Similarly, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent anti-biofilm activity against S. aureus, including methicillin-resistant strains (MRSA). mdpi.com These compounds were found to not only prevent biofilm formation but also to kill cells within mature biofilms. mdpi.com

The anti-biofilm activity of compounds is often assessed by measuring the reduction in biofilm biomass or the viability of cells within the biofilm. nih.govnih.gov The minimum biofilm eradication concentration (MBEC), which is the minimum concentration of a compound required to kill the cells in a pre-formed biofilm, is another important parameter that is evaluated. mdpi.com The promising anti-biofilm activities of these and related compounds suggest that derivatives of this compound could also be explored for their potential to combat biofilm-associated infections.

Anticancer Research and Cytotoxicity Studiesresearchgate.netijrpr.com

Analogs of this compound, particularly those containing heterocyclic ring systems like oxadiazole, thiazole (B1198619), and benzimidazole (B57391), have demonstrated significant potential as anticancer agents. researchgate.netijrpr.comnih.govnih.govnih.gov These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, operating through multiple mechanisms of action. researchgate.netijrpr.com

Cell Cycle Arrest Induction

A key mechanism through which these analogs exert their anticancer effects is the induction of cell cycle arrest. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives effectively suppress cell cycle progression. nih.govmdpi.comresearchgate.net Studies on a combretastatin (B1194345) A-4/oltipraz hybrid, COH-203, also revealed an arrest of HL-60 cells in the G2/M phase, which is thought to contribute to the induction of apoptosis. semanticscholar.org This disruption of the normal cell cycle prevents cancer cells from proliferating and leads to cell death.

Modulation of Pro-apoptotic Markers

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Analogs of this compound have been shown to modulate key pro-apoptotic markers. For example, novel isoxazole (B147169) derivatives have demonstrated the ability to induce both early and late apoptosis in K562 human erythroleukemic cells. nih.gov In studies involving 1,3,4-thiadiazole derivatives, the compounds triggered cell death by activating caspase-3 and promoting phosphatidylserine (B164497) externalization. nih.gov Furthermore, some benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that these compounds can trigger the mitochondrial apoptotic pathway. nih.govmdpi.com

Activity against Specific Cancer Cell Lines (e.g., Lung Cancer Cells, Colorectal Carcinoma (HCT-116), Epidermoid Carcinoma (HEP2))

The cytotoxic activity of these analogs has been evaluated against several specific cancer cell lines, with promising results.

Lung Cancer Cells (A549): Several novel 1,3,4-oxadiazole derivatives have exhibited high antiproliferative activity against the A549 human lung cancer cell line, with some compounds showing greater cytotoxic activity than the standard drug cisplatin. acs.orgnih.govmdpi.com Benzimidazole-based 1,3,4-oxadiazole derivatives also showed significant activity against A549 cells. nih.govmdpi.com Additionally, certain pyrazole derivatives have been identified as effective in inhibiting the growth of human lung adenocarcinoma cells. nih.gov

Colorectal Carcinoma (HCT-116): Thieno[2,3-d]pyrimidine derivatives containing an isoxazole moiety have demonstrated potent cytotoxicity against HCT-116 cells. researchgate.net Oxadiazole-based compounds have also shown notable antiproliferative activity against HCT-116. nih.gov

Epidermoid Carcinoma (HEP2): Novel chalcones incorporating a 2-phenoxy-N-arylacetamide and thiophene (B33073) moieties have shown promising cytotoxic effects against HEP2 cells. researchgate.net

The table below summarizes the cytotoxic activity of selected analog compounds against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Source |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 | nih.gov |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | PC3 | 0.08 | nih.gov |

| 1,3,4-Oxadiazole Derivative (4i) | A549 | 1.59 | acs.org |

| 1,3,4-Oxadiazole Derivative (4l) | A549 | 1.80 | acs.org |

| 1,3,4-Oxadiazole Derivative (4g) | C6 | 8.16 | acs.org |

| Caffeic Acid-Based 1,3,4-Oxadiazole (5) | A549 | 18.3 | nih.gov |

| Caffeic Acid-Based 1,3,4-Oxadiazole (5) | SKOV3 | 14.2 | nih.gov |